

PM226: A Selective CB2 Receptor Agonist for Neuroprotection

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Compound of Interest		
Compound Name:	PM226	
Cat. No.:	B15620225	Get Quote

A Technical Guide on the Mechanism of Action

This document provides an in-depth analysis of the neuroprotective mechanism of **PM226**, a novel chromenoisoxazole derivative. The information is tailored for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of its pharmacological profile, signaling pathways, and the experimental evidence supporting its therapeutic potential in neurodegenerative diseases.

Core Mechanism of Action

PM226 exerts its neuroprotective effects primarily through the selective activation of the Cannabinoid Receptor 2 (CB2). This receptor is a key component of the endocannabinoid system and is predominantly expressed on immune cells, including microglia, the resident immune cells of the central nervous system. By targeting CB2, **PM226** modulates glial cell activity, thereby reducing neuroinflammation, a critical factor in the pathogenesis of many neurodegenerative disorders. The neuroprotective effects of **PM226** are dependent on CB2 receptor activation, as they are reversed by the presence of CB2 receptor antagonists.[1]

Quantitative Pharmacological Data

The selectivity and potency of **PM226** at the CB2 receptor have been quantified through various binding and functional assays. These data highlight its favorable profile as a selective CB2 agonist with negligible activity at the CB1 receptor, thus avoiding the psychoactive effects associated with CB1 activation.[1]



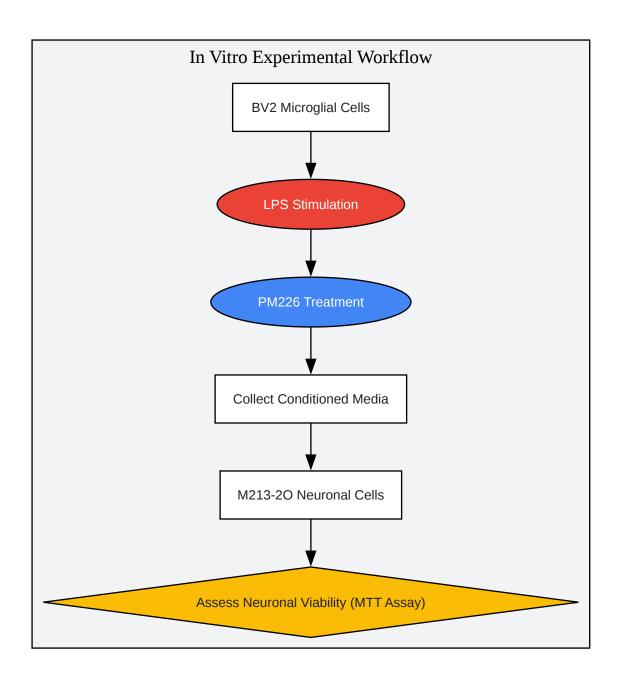
Parameter	Value	Description
CB2 Receptor Binding Affinity (Ki)	12.8 ± 2.4 nM	Indicates a high binding affinity of PM226 for the CB2 receptor.
CB1 Receptor Binding Affinity (Ki)	> 40000 nM	Demonstrates negligible affinity for the CB1 receptor, ensuring a lack of psychotropic side effects.
CB2 Receptor Agonist Activity (EC50)	38.67 ± 6.70 nM	The effective concentration of PM226 required to elicit 50% of its maximal agonist effect in a GTPyS binding assay.
GPR55 Activity	No activity	PM226 does not show activity at the GPR55 receptor.

Signaling Pathway and Neuroprotective Cascade

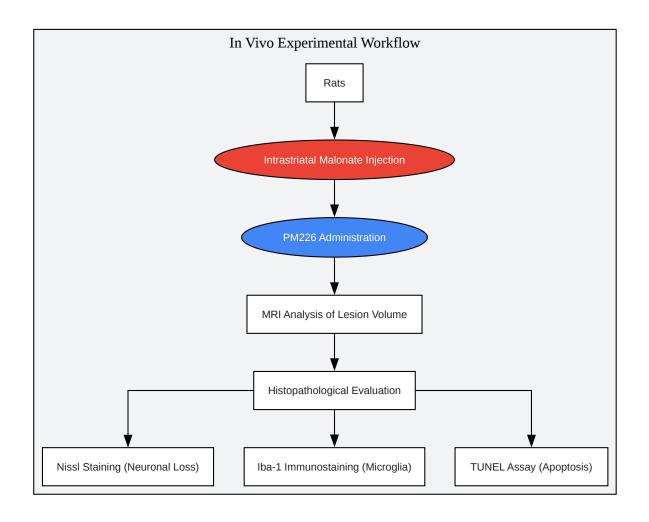
The neuroprotective action of **PM226** is initiated by its binding to and activation of the CB2 receptor on microglial cells. This activation triggers a downstream signaling cascade that ultimately leads to a reduction in the production and release of pro-inflammatory mediators. This anti-inflammatory action, in turn, protects neurons from damage and death.











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References



- 1. Biological characterization of PM226, a chromenoisoxazole, as a selective CB2 receptor agonist with neuroprotective profile PubMed [pubmed.ncbi.nlm.nih.gov]
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